N'-[(E)-(3-nitrophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(3-nitrophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrophenyl group and a thienyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-nitrophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N’-[(E)-(3-nitrophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also influence cellular pathways involved in processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-methyl-2-thienyl)methylidene]-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(3-nitrophenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both nitrophenyl and thienyl groups, which confer distinct chemical and biological properties The nitrophenyl group can participate in various redox reactions, while the thienyl group can enhance the compound’s electronic properties
Properties
Molecular Formula |
C15H11N5O3S |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11N5O3S/c21-15(13-8-12(17-18-13)14-5-2-6-24-14)19-16-9-10-3-1-4-11(7-10)20(22)23/h1-9H,(H,17,18)(H,19,21)/b16-9+ |
InChI Key |
WORGPHGUOBZZKG-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
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